4-[chloro(difluoro)methoxy]-{N}-methylaniline
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Overview
Description
4-[chloro(difluoro)methoxy]-{N}-methylaniline is an organic compound with the molecular formula C8H9ClF2NO It is a derivative of aniline, where the aniline ring is substituted with a chloro(difluoro)methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[chloro(difluoro)methoxy]-{N}-methylaniline typically involves multiple steps. One common method starts with trichloromethoxybenzene as the raw material. This compound undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene. The next step involves nitration of chlorodifluoromethoxybenzene using a mixed acid to obtain 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene yields 4-(chlorodifluoromethoxy)aniline .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial. The industrial method also focuses on minimizing the use of hazardous reagents and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[chloro(difluoro)methoxy]-{N}-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The aniline group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the chloro group can be replaced with a nucleophile, resulting in a new substituted aniline derivative.
Scientific Research Applications
4-[chloro(difluoro)methoxy]-{N}-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[chloro(difluoro)methoxy]-{N}-methylaniline involves its interaction with specific molecular targets. The chloro(difluoro)methoxy group can participate in hydrogen bonding and other interactions with target molecules. The aniline group can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorodifluoromethoxy)aniline: Similar in structure but lacks the methyl group on the aniline ring.
3-Chloro-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-[chloro(difluoro)methoxy]-{N}-methylaniline is unique due to the presence of both the chloro(difluoro)methoxy group and the methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c1-12-6-2-4-7(5-3-6)13-8(9,10)11;/h2-5,12H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDDFFWEDDNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)(F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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